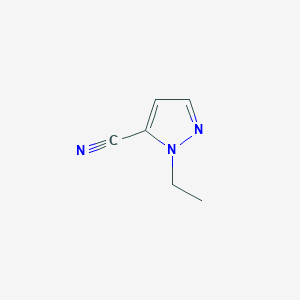
(5-chloro-1,3-benzoxazol-2-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-chloro-1,3-benzoxazol-2-yl)-N-methylmethanamine” is a biochemical used for proteomics research . It has a molecular formula of C9H9ClN2O and a molecular weight of 196.63 .
Synthesis Analysis
A novel compound with a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups was synthesized . For this compound, there are twelve possible conformers and tautomers .Molecular Structure Analysis
The molecule of “(5-chloro-1,3-benzoxazol-2-yl)-N-methylmethanamine” has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . There are twelve possible conformers and tautomers for this compound .Scientific Research Applications
Orexin Receptor Antagonist
The compound has been identified as a dual orexin receptor antagonist . Orexins are excitatory neuropeptides that play a crucial role in the regulation of sleep and wakefulness. By inhibiting these neuropeptides, the compound can potentially be used in the treatment of sleep disorders such as insomnia .
Treatment of Insomnia
The compound is currently being tested in phase III clinical trials for the treatment of primary insomnia . This is due to its ability to inhibit the excitatory neuropeptides orexins A and B, which are key players in sleep control in the brain .
Improvement of Oral Pharmacokinetics
The compound has been found to display good potency, improved pharmacokinetics, and excellent in vivo efficacy . This makes it a promising candidate for oral administration in the treatment of various conditions.
Avoidance of Reactive Metabolites
The compound has been designed to avoid the formation of reactive metabolites in microsomal incubations . This is a significant advantage as reactive metabolites can lead to adverse drug reactions.
Synthesis of Ligands
The compound has been used in the synthesis of ligands, specifically S-(5-chloro-1,3-benzoxazol-2-yl)thiophene-2-carbothioate (BT) . These ligands can be used in the development of metal complexes with various applications.
Development of Metal Complexes
The synthesized ligands from the compound can be used in the development of metal complexes . These complexes can have a wide range of applications, including catalysis, materials science, and biological systems.
Future Directions
Benzoxazolinones, which include “(5-chloro-1,3-benzoxazol-2-yl)-N-methylmethanamine”, naturally occur in plants and play a role as defense compounds against bacteria, fungi, and insects . This suggests potential future directions in exploring the use of such compounds in antibacterial and antifungal applications.
properties
IUPAC Name |
1-(5-chloro-1,3-benzoxazol-2-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-11-5-9-12-7-4-6(10)2-3-8(7)13-9/h2-4,11H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUDOEKMJVZXSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=C(O1)C=CC(=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901268638 |
Source


|
| Record name | 5-Chloro-N-methyl-2-benzoxazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-1,3-benzoxazol-2-yl)-N-methylmethanamine | |
CAS RN |
1017782-51-2 |
Source


|
| Record name | 5-Chloro-N-methyl-2-benzoxazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-N-methyl-2-benzoxazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901268638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl (3S,4R)-3-(hydroxymethyl)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B1344972.png)
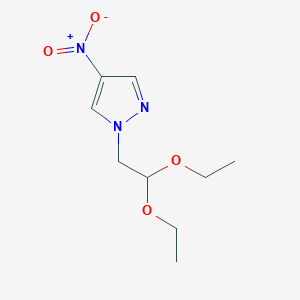
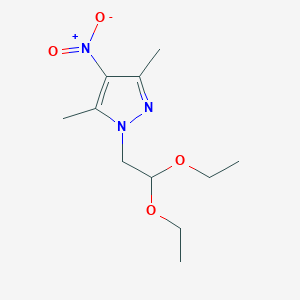
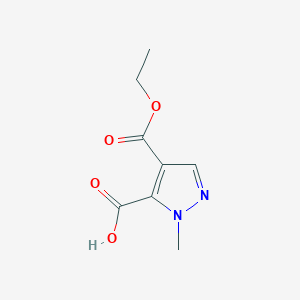

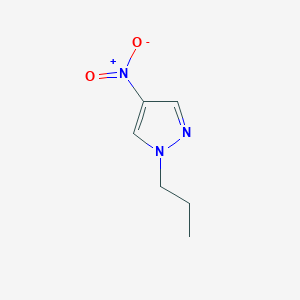
![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1344984.png)



